Welcome to the BenchChem Online Store!
molecular formula C10H6F3N B8415621 2-(Trifluoromethyl)-4-vinylbenzonitrile

2-(Trifluoromethyl)-4-vinylbenzonitrile

Cat. No. B8415621
M. Wt: 197.16 g/mol
InChI Key: HYNKLTGBJKGUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399451B2

Procedure details

To a mixture of 4-bromo-2-(trifluoromethyl)benzonitrile (500 mg, 2.000 mmol), cesium fluoride (668 mg, 4.40 mmol), tri-n-butylphosphine in hexane (0.347 mL, 0.120 mmol) and Pd2(dba)3 (36.6 mg, 0.040 mmol) in toluene (10 mL) was added tributyl(vinyl)stannane (0.587 mL, 2.000 mmol). The reaction mixture was heated at 80° C. overnight. Next, saturated KF solution was added and the resulting mixture was stirred 1 hour and then filtered. The filtrate was diluted with ethyl acetate and washed with H2O. The organic layer was dried with MgSO4, filtered, and concentrated. The solids were purified on a silica gel cartridge using an EtOAc/hexanes gradient to yield 450 mg of 2-(trifluoromethyl)-4-vinylbenzonitrile. 1H NMR (400 MHz, chloroform-d) δ ppm 7.79 (1H, s), 7.67 (1H, dd, J=7.91, 1.76 Hz), 7.40-7.45 (1H, m), 6.77 (1H, dd, J=17.58, 10.99 Hz), 5.97 (1H, d, J=17.58 Hz), 5.58 (1H, d, J=10.99 Hz)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
36.6 mg
Type
catalyst
Reaction Step One
Quantity
0.347 mL
Type
catalyst
Reaction Step One
Quantity
0.587 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.[F-].[Cs+].[CH2:16](P(CCCC)CCCC)[CH2:17]CC.C([Sn](CCCC)(CCCC)C=C)CCC.[F-].[K+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CCCCCC>[F:11][C:10]([F:13])([F:12])[C:4]1[CH:3]=[C:2]([CH:16]=[CH2:17])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:1.2,5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)C(F)(F)F
Name
Quantity
668 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
36.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.347 mL
Type
catalyst
Smiles
CCCCCC
Step Two
Name
Quantity
0.587 mL
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solids were purified on a silica gel cartridge

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=C(C#N)C=CC(=C1)C=C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.